molecular formula C8H11ClFN B1449574 (2S)-2-fluoro-2-phenylethan-1-amine hydrochloride CAS No. 1247163-72-9

(2S)-2-fluoro-2-phenylethan-1-amine hydrochloride

Cat. No. B1449574
M. Wt: 175.63 g/mol
InChI Key: ULMDYGAIJJWADH-DDWIOCJRSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, and common names. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and yield. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through a variety of experimental techniques .

Scientific Research Applications

Synthesis and Characterization

  • Chiral Resolution and Derivative Synthesis : A study demonstrated the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines to effect heat facilitated resolution of a racemic acid through diastereomeric salt formation. This method involves novel chiral amines and their hydrochlorides, showcasing their solubility patterns and partition coefficients in various solvents (Szabó et al., 2006).

  • Enantioselective Syntheses : Research has developed enantioselective methods for synthesizing 2-amino-1-phenylethanol, highlighting procedures that yield chiral chloro alcohols and amino alcohols with high enantioselectivity. These methods have significant implications for producing optically active compounds (Tanielyan et al., 2006).

Chemical Reactions and Mechanisms

  • Ring-Opening Reactions : A systematic study on the halide-induced ring opening of 2-substituted aziridinium salts elucidated the regioisomeric and regiospecific outcomes of reactions with various halides. This research offers valuable insights into the mechanisms driving these transformations, potentially guiding the functionalization of amines (D’hooghe et al., 2010).

  • Amination Reactions : Investigations into the electrophilic amination of fluorophenols with diazenes revealed unique pathways for the substitution and functionalization of aromatic compounds. These findings contribute to the broader understanding of amination processes and their applications in synthetic chemistry (Bombek et al., 2004).

Potential Applications

  • Anti-Influenza Virus Activity : Novel tricyclic compounds with a unique amine moiety, synthesized based on the structure of triperiden, showed potent anti-influenza A virus activity. Such research underscores the therapeutic potential of fluoro-substituted amines in developing antiviral agents (Oka et al., 2001).

  • Sensing Applications : Lanthanide metal-organic networks synthesized using a trifunctional aromatic building block demonstrated the ability to act as efficient fluorescence sensors for detecting amines and small organic molecules. This application highlights the role of fluoro-substituted compounds in creating advanced materials for sensing technologies (Wang et al., 2018).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include its acute and chronic toxicity, its potential for causing cancer (carcinogenicity), and its potential for causing birth defects (teratogenicity) .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could include developing new synthetic methods, finding new reactions, or discovering new biological activities .

properties

IUPAC Name

(2S)-2-fluoro-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMDYGAIJJWADH-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-fluoro-2-phenylethan-1-amine hydrochloride

CAS RN

1247163-72-9
Record name 1247163-72-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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